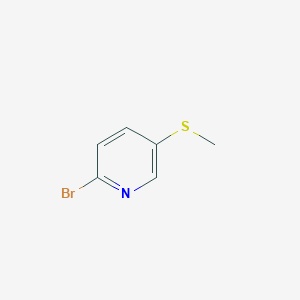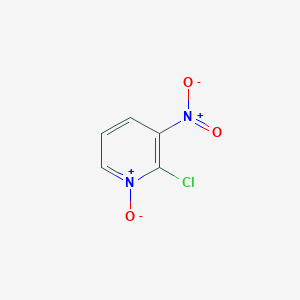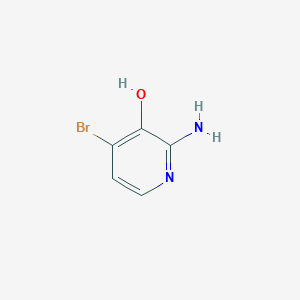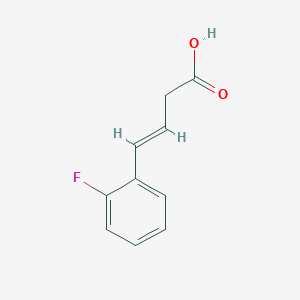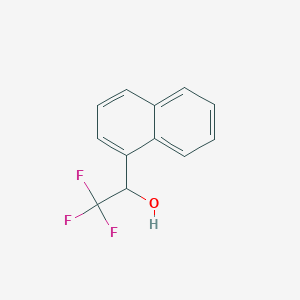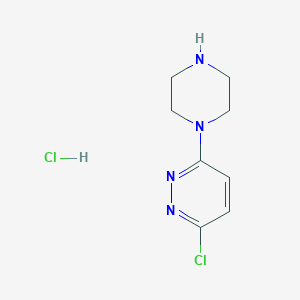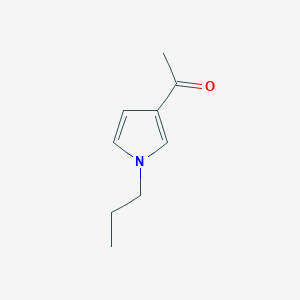![molecular formula C14H16O4 B180781 Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate CAS No. 35211-83-7](/img/structure/B180781.png)
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate, also known as DTDC, is a synthetic compound with a unique chemical structure. It is a bicyclic compound that has been found to have potential applications in the field of medicinal chemistry. DTDC has been the subject of extensive research in recent years due to its interesting chemical properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate certain transcription factors that regulate gene expression.
Biochemische Und Physiologische Effekte
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity and high solubility in various solvents. However, the limitations of using Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate in laboratory experiments include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate. One area of interest is the development of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate and its potential interactions with other signaling pathways and enzymes. Additionally, further studies are needed to optimize the synthesis and purification of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate and to evaluate its safety and efficacy in preclinical and clinical trials.
Synthesemethoden
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions. The yield and purity of the product can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
35211-83-7 |
|---|---|
Produktname |
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate |
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C14H16O4/c1-17-13(15)11-9-5-6-10(8-4-3-7(8)9)12(11)14(16)18-2/h3-12H,1-2H3 |
InChI-Schlüssel |
TZIBSCPYGCMVKB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)C3C2C=C3 |
Kanonische SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)C3C2C=C3 |
Andere CAS-Nummern |
35211-83-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



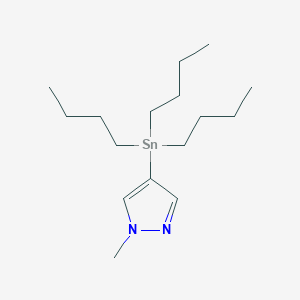
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
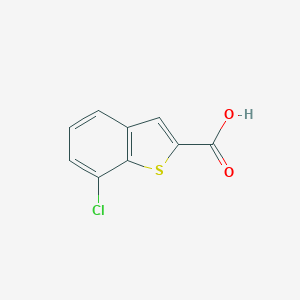
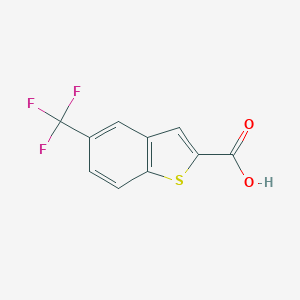
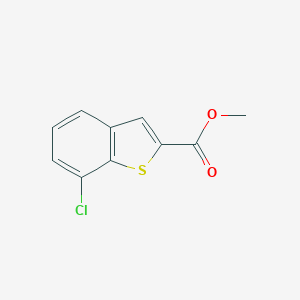
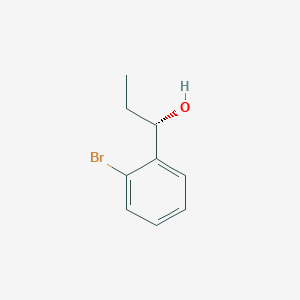
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
